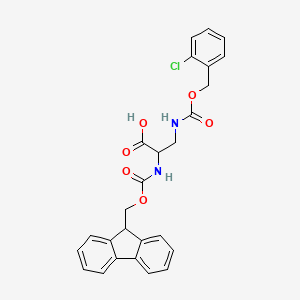
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((((2-chlorobenzyl)oxy)carbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Dap(Z-2-Cl)-OH: is a derivative of diaminopropionic acid, a non-proteinogenic amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyloxycarbonyl (Z) group at the side chain amino group, which is further substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of diaminopropionic acid is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Z Protection: The side chain amino group is protected by reacting with benzyloxycarbonyl chloride in the presence of a base.
Chlorination: The ortho position of the benzyloxycarbonyl group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of Fmoc-Dap(Z-2-Cl)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines or thiols to introduce different functional groups.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Z Removal: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions using trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields diaminopropionic acid.
Substituted Derivatives: Substitution reactions yield various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-Dap(Z-2-Cl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biology:
Protein Engineering: The compound is used in the design of novel proteins and enzymes with enhanced properties.
Medicine:
Drug Development: Fmoc-Dap(Z-2-Cl)-OH is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
Mécanisme D'action
Molecular Targets and Pathways:
Peptide Bond Formation: Fmoc-Dap(Z-2-Cl)-OH participates in peptide bond formation during peptide synthesis.
Protecting Group Removal: The removal of protecting groups allows for the formation of the desired peptide sequence.
Comparaison Avec Des Composés Similaires
Fmoc-Dap(Z)-OH: Similar compound without the chlorine substitution.
Fmoc-Dap(Boc)-OH: Similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Z.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the ortho position provides unique reactivity and allows for further functionalization.
Stability: The combination of Fmoc and Z protecting groups provides enhanced stability during peptide synthesis.
Propriétés
Formule moléculaire |
C26H23ClN2O6 |
|---|---|
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31) |
Clé InChI |
RBWACIVEQKMBCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


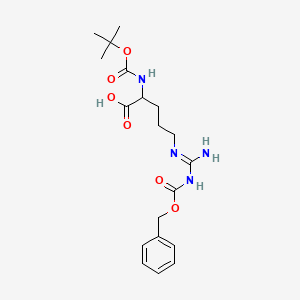
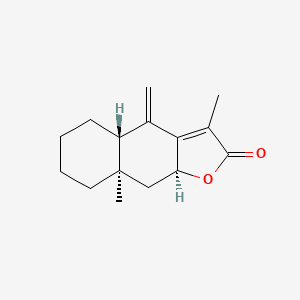
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)
![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
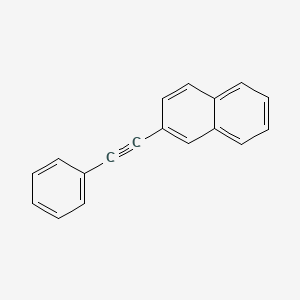
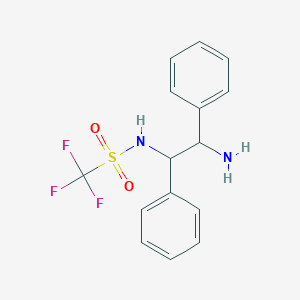
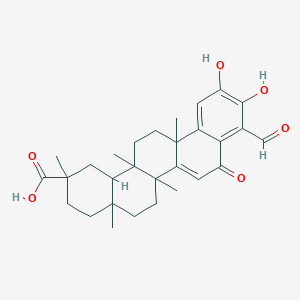

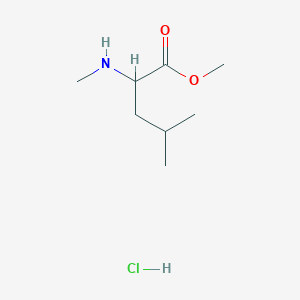
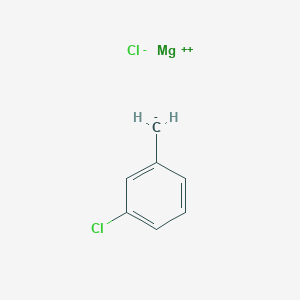
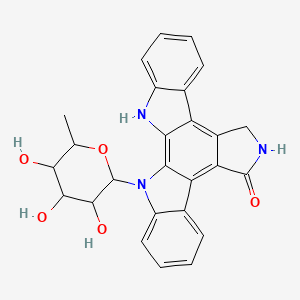
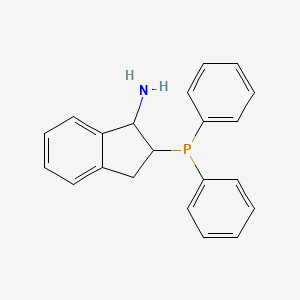
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]acetic acid](/img/structure/B13385931.png)
![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)
